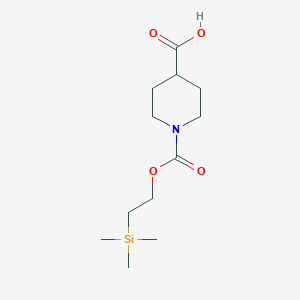
1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H23NO4Si. It is known for its unique structural features, including a piperidine ring substituted with a trimethylsilyl group and an ethoxycarbonyl group. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with trimethylsilyl and ethoxycarbonyl reagents. One common method includes the use of trimethylsilyl chloride and ethyl chloroformate under basic conditions to introduce the trimethylsilyl and ethoxycarbonyl groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethoxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis .
相似化合物的比较
Piperidine-4-carboxylic acid: Lacks the trimethylsilyl and ethoxycarbonyl groups, making it less lipophilic.
N-Trimethylsilyl piperidine: Contains only the trimethylsilyl group, lacking the ethoxycarbonyl group.
Ethoxycarbonyl piperidine: Contains only the ethoxycarbonyl group, lacking the trimethylsilyl group
Uniqueness: 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid is unique due to the presence of both trimethylsilyl and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .
属性
IUPAC Name |
1-(2-trimethylsilylethoxycarbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4Si/c1-18(2,3)9-8-17-12(16)13-6-4-10(5-7-13)11(14)15/h10H,4-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUKVHCGVMDVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123494.png)

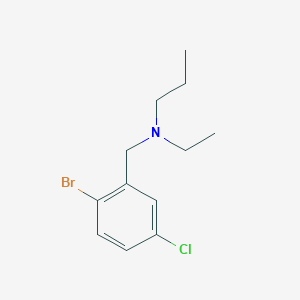
![[1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8123508.png)
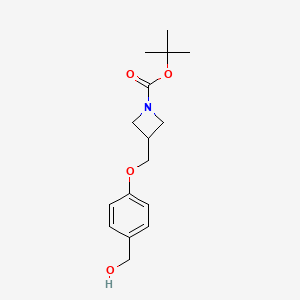
![2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B8123517.png)
![4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8123528.png)
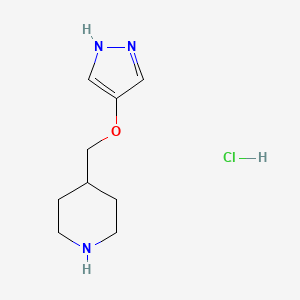
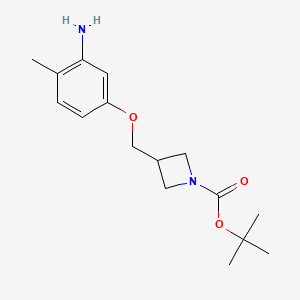
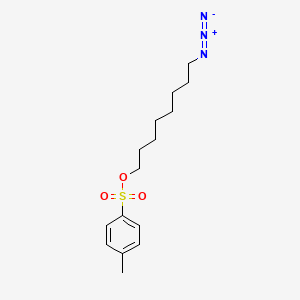
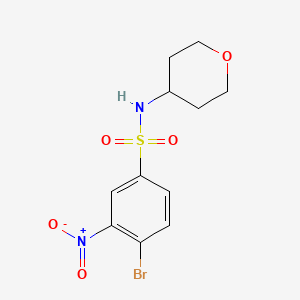

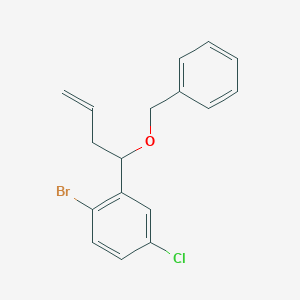
![5'-Bromo-4,4-difluoro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3'-ylamine](/img/structure/B8123581.png)
